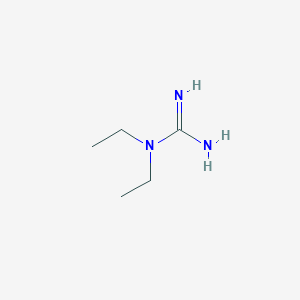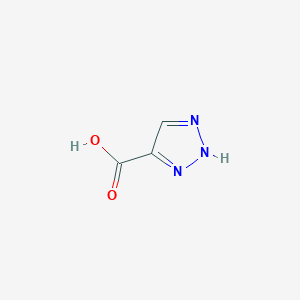
1-Methyl-1,8-naphthyridin-2(1H)-one
Descripción general
Descripción
1-Methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It belongs to the class of naphthyridines, which are known for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.
Aplicaciones Científicas De Investigación
Elaboration into Novel Derivatives
1-Methyl-1,8-naphthyridin-2(1H)-one can be converted into 1,8-naphthyridine-2,7-dicarboxaldehyde and further elaborated into novel 2,7-dimethylimine derivatives. These derivatives, due to their crystallinity, provide pure compounds in reasonable to excellent yields and have potential applications in complexation studies with biologically relevant transition metals like copper(I) and copper(II) (Vu, Walker, Wells, & Fox, 2002).
Inhibition of Protein Tyrosine Kinases
Substituted derivatives of 1,6-naphthyridin-2(1H)-ones have shown inhibitory activities against protein tyrosine kinases, particularly c-Src, which is significant for potential cancer treatments (Thompson et al., 2000).
Antiproliferative Activity
Certain 1,6-naphthyridin-2(1H)-one derivatives have demonstrated antiproliferative activity against breast cancer cell lines. This highlights the potential of these compounds in developing cancer therapeutics (Guillon et al., 2017).
Spectroscopic Studies
The solvatochromism of certain naphthyridine derivatives, including 1,6-naphthyridin-2(1H)-one, has been studied. These studies help in understanding the intramolecular interactions and the effects of solvents on these compounds, which is crucial for their applications in various fields (Santo et al., 2003).
Fluorescence Emissions and Two-Photon Absorptions
Novel derivatives of 1,8-naphthyridine with aldehydes exhibit red-fluorescence emissions and two-photon absorption, suggesting their potential in optical applications and materials science (Li et al., 2012).
Anti-Parkinson's Agents
1,8-Naphthyridine derivatives have shown potential as anti-Parkinson’s agents. Molecular docking studies indicate these compounds may act as antagonists to the Adenosine receptor (A2A type), significant for Parkinson's disease treatment (Ojha et al., 2021).
Biomedical Applications
1,6-Naphthyridin-2(1H)-ones are part of a family of compounds with a wide range of biomedical applications, including as ligands for several receptors in the body (Oliveras et al., 2021).
Antibacterial Activity
1,8-Naphthyridine sulfonamides have been evaluated for their antibacterial activity and potential inhibition of efflux resistance mechanisms in Staphylococcus aureus strains, indicating their use in combating antibiotic resistance (Oliveira-Tintino et al., 2020).
Propiedades
IUPAC Name |
1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8(12)5-4-7-3-2-6-10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLBSBQPSYIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541546 | |
| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15936-11-5 | |
| Record name | 1-Methyl-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)




